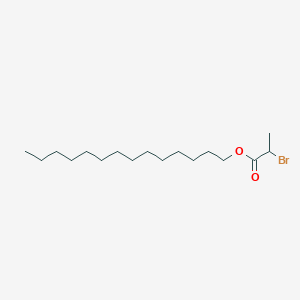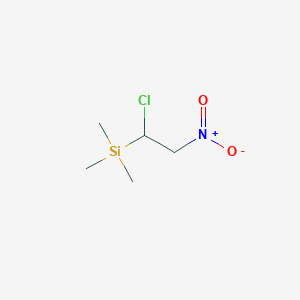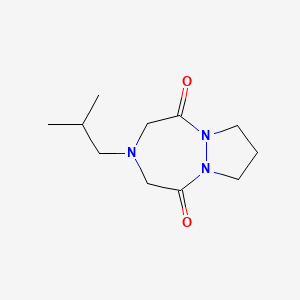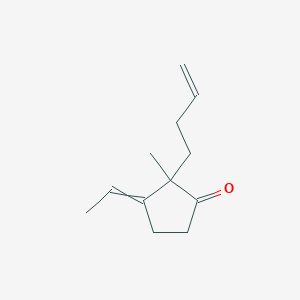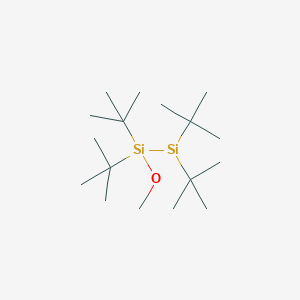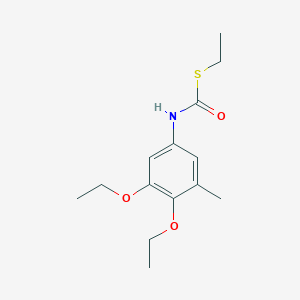
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a thiocarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate typically involves the reaction of 3,4-diethoxy-5-methylphenyl isocyanate with ethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,4-diethoxy-5-methylphenyl isocyanate+ethyl mercaptan→S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants
Wirkmechanismus
The mechanism of action of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate involves the inhibition of specific enzymes. The thiocarbamate group interacts with the active site of the enzyme, leading to the formation of a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, depending on the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Ethyl dipropyl carbamothioate: Another thiocarbamate compound with similar herbicidal properties.
S-Propyl butylethylcarbamothioate: Known for its use in agricultural applications.
S-Propyl dipropylcarbamothioate: Used as a herbicide with a different alkyl group configuration.
Uniqueness
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate stands out due to its specific structural features, such as the presence of diethoxy and methyl groups on the phenyl ring. These modifications can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84972-51-0 |
|---|---|
Molekularformel |
C14H21NO3S |
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
S-ethyl N-(3,4-diethoxy-5-methylphenyl)carbamothioate |
InChI |
InChI=1S/C14H21NO3S/c1-5-17-12-9-11(15-14(16)19-7-3)8-10(4)13(12)18-6-2/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
CLIOALRJQGDKJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)SCC)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)

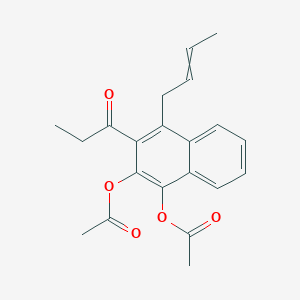
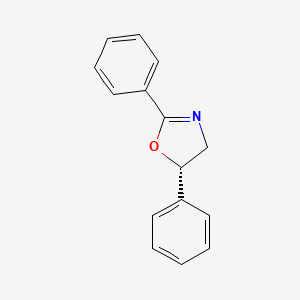

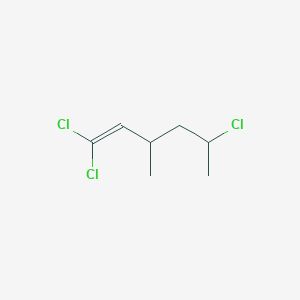

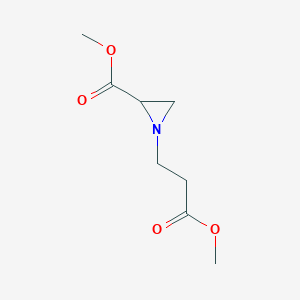
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
